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Compound of Interest

Compound Name: sec-Butyl benzoate

Cat. No.: B1616121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-
butyl benzoate, a common organic ester. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the unequivocal

identification, purity assessment, and structural elucidation of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry of sec-butyl benzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Aromatic (ortho-H) ~8.04 Doublet -

Aromatic (meta, para-

H)
~7.42-7.51 Multiplet -

Methine (-O-CH-) ~5.10 Sextet -

Methylene (-CH₂-) ~1.65 Quintet -

Methyl (CH-CH₃) ~1.33 Doublet -

Methyl (-CH₂-CH₃) ~0.98 Triplet -

Table 1: ¹H NMR Data for sec-Butyl Benzoate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

following data is based on closely related benzoate esters and provides an expected range for

the chemical shifts of sec-butyl benzoate.

Carbon Assignment Estimated Chemical Shift (δ) ppm

Carbonyl (C=O) ~166

Aromatic (C-O) ~133

Aromatic (CH, para) ~130

Aromatic (CH, ortho) ~129

Aromatic (CH, meta) ~128

Methine (-O-CH-) ~74

Methylene (-CH₂-) ~29

Methyl (CH-CH₃) ~19

Methyl (-CH₂-CH₃) ~10
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Table 2: Estimated ¹³C NMR Data for sec-Butyl Benzoate.

Infrared (IR) Spectroscopy
The IR spectrum indicates the functional groups present in the molecule through their

characteristic vibrational frequencies, reported in reciprocal centimeters (cm⁻¹).

Vibrational Mode
**Absorption Range (cm⁻¹)
**

Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 2975-2850 Strong

C=O stretch (ester) 1725-1705 Strong

C=C stretch (aromatic) 1600-1450 Medium-Strong

C-O stretch (ester) 1300-1100 Strong

C-H bend (aliphatic) 1470-1370 Medium

Table 3: Characteristic IR Absorption Frequencies for sec-Butyl Benzoate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data is presented as a mass-to-charge ratio (m/z) and the relative

intensity of the detected ions.[1]
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m/z Relative Intensity (%) Fragment Ion

178 ~5 [M]⁺ (Molecular Ion)

123 ~46 [C₇H₅O₂]⁺

105 100 [C₇H₅O]⁺ (Benzoyl Cation)

77 ~31 [C₆H₅]⁺ (Phenyl Cation)

57 ~6 [C₄H₉]⁺

56 ~20 [C₄H₈]⁺

41 ~10 [C₃H₅]⁺

29 ~9 [C₂H₅]⁺

Table 4: Mass Spectrometry Data for sec-Butyl Benzoate.[1]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of sec-butyl benzoate (approximately 10-20 mg for ¹H NMR,

50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution is filtered through a small

plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent,

and the magnetic field is shimmed to achieve optimal homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90°

pulse angle, a spectral width of approximately 10-15 ppm, a sufficient number of scans to
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achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A larger

number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like sec-butyl benzoate, the neat (undiluted) liquid is

analyzed. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to form

a thin film.

Instrumentation and Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Scan: A background spectrum of the clean, empty salt plates is recorded.

Sample Scan: The salt plate "sandwich" containing the sample is placed in the sample

holder, and the spectrum is acquired. The final spectrum is the ratio of the sample scan to

the background scan, displayed in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of sec-butyl benzoate is prepared in a volatile organic

solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used for this type of molecule.

Sample Introduction: The sample is introduced into the ion source, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

sec-butyl benzoate.
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Workflow for Spectroscopic Analysis of sec-Butyl Benzoate
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Caption: Workflow for Spectroscopic Analysis of sec-Butyl Benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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